Superior C3-Functionalization Reactivity
The electrooxidative [3 + 2] annulation method for synthesizing C3-functionalized 2-aryl-2,3-dihydrobenzofuran derivatives specifically leverages the C-3 position for introducing diverse electrophilic groups. The target compound, 2,3-dihydrobenzofuran-3-carbaldehyde, embodies this C-3 functionalization, which is the key to the method's utility. The method enables the installation of alkoxycarbonyl, alkylaminocarbonyl, trifluoromethyl, and cyano groups at the C-3 position [1]. In contrast, alternative C-2 functionalization or fully aromatic benzofuran derivatives are unattainable via this efficient intermolecular reaction [1], making the 3-carbaldehyde a unique and versatile starting material.
| Evidence Dimension | Accessibility of C3-Functionalization |
|---|---|
| Target Compound Data | Installation of alkoxycarbonyl, alkylaminocarbonyl, trifluoromethyl, and cyano groups at C-3 |
| Comparator Or Baseline | C2-functionalized or fully aromatic benzofuran derivatives |
| Quantified Difference | Method enables C-3 functionalization; unattainable for comparators |
| Conditions | Electrooxidative [3 + 2] annulation of phenols and electron-deficient alkenes |
Why This Matters
This positions 2,3-Dihydrobenzofuran-3-carbaldehyde as the essential starting material for accessing a specific chemical space of C3-functionalized dihydrobenzofurans, a class of compounds with demonstrated biological relevance.
- [1] Zhao, Q. et al. (n.d.). Radical α-addition involved electrooxidative [3 + 2] annulation of phenols and electron-deficient alkenes. BioStudies, S-EPMC8152790. View Source
